
NMS-1116354
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NMS1116354 is an orally bioavailable cell division cycle 7 homolog (CDC7) kinase inhibitor with potential antineoplastic activity. CDC7 kinase inhibitor NMS-1116354 binds to and inhibits the activity of CDC7, which may result in the inhibition of DNA replication and mitosis, the induction of tumor cell apoptosis, and the inhibition of tumor cell proliferation in CDC7-overexpressing tumor cells. The serine-threonine kinase CDC7 initiates DNA replication by phosphorylating MCM2 (minichromosome maintenance complex component 2) at Ser40 and Ser53. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate the inhibitory activity of NMS-1116354 on CDC7 kinase in preclinical models?
To assess inhibitory activity, researchers should employ kinase-specific assays (e.g., ATP-competitive binding assays) using purified CDC7 kinase and measure phosphorylation levels of downstream targets like MCM2. Dose-response experiments should be conducted to determine IC50 values, with controls including known CDC7 inhibitors and kinase-negative cell lines. Ensure assay reproducibility by adhering to standardized protocols for reagent preparation, incubation times, and temperature conditions .
Q. How should researchers design in vitro studies to evaluate the antiproliferative effects of this compound across diverse cancer cell lines?
Use a panel of cancer cell lines with varying CDC7 expression levels. Optimize cell culture conditions (e.g., serum concentration, seeding density) and expose cells to this compound at multiple concentrations (e.g., 0.1–10 μM) over 72 hours. Measure proliferation via assays like MTT or BrdU incorporation, and validate results with apoptosis markers (e.g., caspase-3 activation). Include negative controls (e.g., non-targeted kinase inhibitors) and replicate experiments across independent batches to minimize batch effects .
Q. What pharmacokinetic (PK) parameters are critical to evaluate in early-stage studies of this compound?
Key PK parameters include bioavailability (via oral vs. intravenous administration), plasma half-life, maximum concentration (Cmax), and area under the curve (AUC). Use LC-MS/MS to quantify drug levels in plasma and tissues at multiple time points. For in vivo studies, ensure proper sample size calculations and statistical power to account for inter-individual variability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Contradictions may arise from differences in drug metabolism, tumor microenvironment factors, or off-target effects. Conduct comparative analyses using paired in vitro and in vivo models (e.g., patient-derived xenografts). Integrate transcriptomic or proteomic profiling to identify resistance mechanisms (e.g., compensatory kinase activation). Apply sensitivity analyses to isolate variables such as drug penetration or protein binding .
Q. What computational strategies enhance the prediction of this compound’s binding affinity and selectivity for CDC7 kinase?
Use molecular docking simulations (e.g., AutoDock Vina) with CDC7’s crystal structure to predict binding modes. Validate predictions with molecular dynamics simulations to assess stability. Cross-reference results with kinase profiling data to evaluate selectivity against structurally similar kinases (e.g., CDK2). Combine computational insights with experimental validation to refine structure-activity relationships .
Q. How should researchers design a longitudinal study to assess acquired resistance to this compound in solid tumors?
Establish baseline sensitivity in tumor models and expose them to sublethal this compound doses over 6–8 weeks. Monitor resistance via serial biopsies and single-cell RNA sequencing to identify clonal evolution patterns. Validate candidate resistance markers (e.g., upregulated efflux pumps) using CRISPR knockouts or pharmacological inhibitors. Ensure ethical compliance in animal studies by adhering to predefined endpoints .
Q. What statistical approaches are optimal for analyzing high-dimensional datasets from this compound combination therapy screens?
Apply multivariate regression models to account for synergistic or antagonistic interactions. Use dimensionality reduction techniques (e.g., PCA) to identify clusters of responsive cell lines. Validate findings with bootstrapping or permutation tests to control for false discovery rates. Transparently report effect sizes and confidence intervals to support reproducibility .
Q. Methodological Best Practices
- Data Reprodubility : Document experimental protocols in detail, including reagent lot numbers, instrument calibration records, and raw data storage practices .
- Ethical Compliance : For studies involving human-derived samples, outline participant selection criteria, informed consent processes, and data anonymization methods .
- Contradiction Analysis : Triangulate conflicting results using orthogonal assays (e.g., Western blot vs. flow cytometry) and meta-analytical frameworks .
特性
IUPAC名 |
NONE |
---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NMS1116354; NMS-1116354; NMS 1116354. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。